molecular formula C10H9Cl2NO4S B1620769 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid CAS No. 31914-94-0

2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid

Cat. No. B1620769
CAS RN: 31914-94-0
M. Wt: 310.15 g/mol
InChI Key: VMUPPLUBIZMXOI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid is a heterocyclic organic compound . It has a molecular weight of 309.145820 g/mol and a molecular formula of C10H9Cl2NO4S . The IUPAC name for this compound is 2,4-dichloro-5-(cyclopropylsulfamoyl)benzoate .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid consists of a benzoic acid core with two chlorine atoms at the 2 and 4 positions of the benzene ring. Additionally, a cyclopropylsulfamoyl group is attached at the 5 position .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid has a boiling point of 500.1ºC at 760mmHg . Its exact mass is 308.96300 . It has 5 H-Bond acceptors and 1 H-Bond donor .

properties

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4S/c11-7-4-8(12)9(3-6(7)10(14)15)18(16,17)13-5-1-2-5/h3-5,13H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUPPLUBIZMXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368953
Record name 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid

CAS RN

31914-94-0
Record name Benzoic acid, 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31914-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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